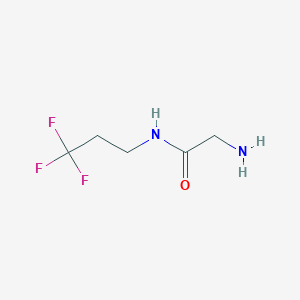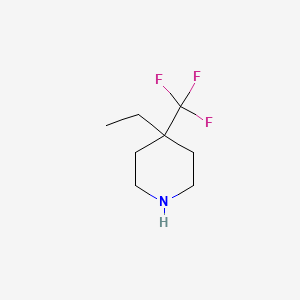
4-Ethyl-4-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-4-(trifluoromethyl)piperidine is an organic compound that belongs to the class of piperidines, which are nitrogen-containing heterocycles. The presence of the trifluoromethyl group (-CF3) in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-(trifluoromethyl)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. This process can be carried out using different catalysts such as palladium on carbon or Raney nickel. The reaction is conducted under hydrogen gas at room temperature and atmospheric pressure. The reaction mixture is then filtered to remove the catalyst, and the filtrate is concentrated by distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and cost-effectiveness. The raw materials and catalysts used are readily available, making the industrial production process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of catalysts like palladium on carbon or Raney nickel.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
4-Ethyl-4-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethyl-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)piperidine
- 4-Ethylpiperidine
- 4-(Trifluoromethyl)pyridine
Uniqueness
4-Ethyl-4-(trifluoromethyl)piperidine is unique due to the presence of both an ethyl group and a trifluoromethyl group on the piperidine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C8H14F3N |
|---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
4-ethyl-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C8H14F3N/c1-2-7(8(9,10)11)3-5-12-6-4-7/h12H,2-6H2,1H3 |
InChI Key |
JLNHEKZGQCUWGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNCC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



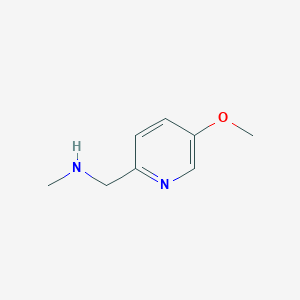
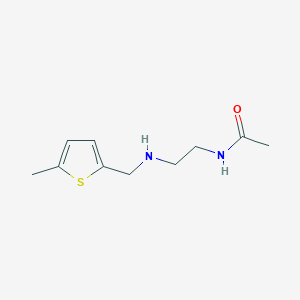
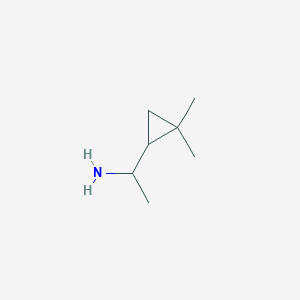
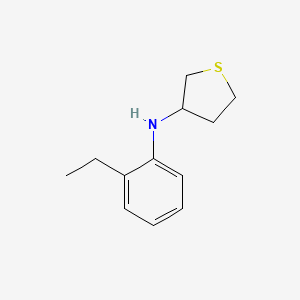
![2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13256079.png)
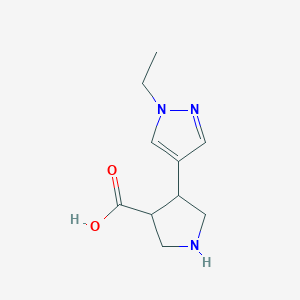
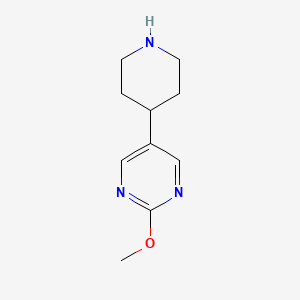
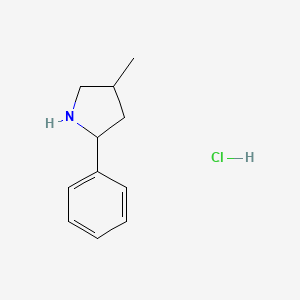

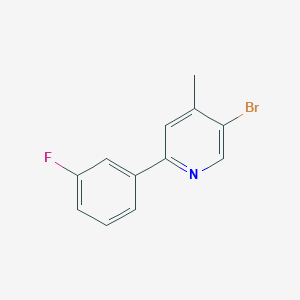
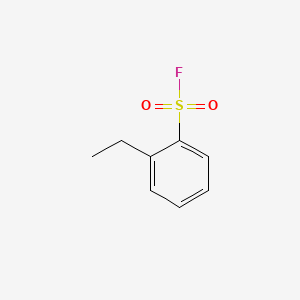
![{2-[(2-Methylpentan-3-yl)amino]phenyl}methanol](/img/structure/B13256135.png)
